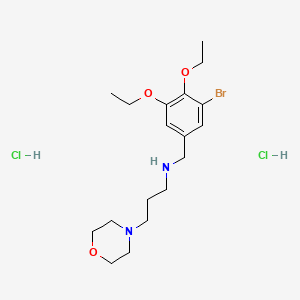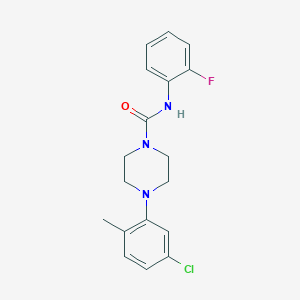
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as BDB or 3,4-methylenedioxy-N-benzylamphetamine, is a psychoactive drug that belongs to the amphetamine class. BDB is structurally similar to other amphetamines such as MDMA and MDA, but its effects on the brain and body are not as well understood.
作用機序
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride acts on the central nervous system by increasing the release of serotonin and dopamine, two neurotransmitters that are involved in mood regulation and reward processing. N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride also inhibits the reuptake of these neurotransmitters, prolonging their effects. The exact mechanism of action of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood, but it is thought to involve the activation of serotonin and dopamine receptors.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have both stimulant and hallucinogenic effects. It can cause feelings of euphoria, increased energy, and altered perception of time and space. N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride also has cardiovascular effects, such as increasing heart rate and blood pressure. It can also cause hyperthermia, dehydration, and electrolyte imbalances. Long-term use of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride may lead to neurotoxicity and cognitive impairment.
実験室実験の利点と制限
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for lab experiments, such as its structural similarity to other amphetamines and its ability to cross the blood-brain barrier. However, N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several limitations, such as its potential for neurotoxicity and the lack of research on its long-term effects. N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is also a controlled substance, which makes it difficult to obtain and use in research studies.
将来の方向性
There are several future directions for N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride research, such as investigating its potential therapeutic uses for neurodegenerative diseases and exploring its effects on brain function and behavior. More research is needed to understand the long-term effects of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride use and its mechanism of action. Developing new synthesis methods and improving the purity and yield of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride could also facilitate further research.
合成法
The synthesis of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps, including the reduction of 3,4-methylenedioxyphenyl-2-nitropropene with sodium borohydride, followed by the reaction of the resulting intermediate with benzyl bromide and morpholine. The final product is purified using column chromatography and recrystallization. The purity and yield of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can be improved by using different solvents and reaction conditions.
科学的研究の応用
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been used in scientific research to study its effects on the brain and behavior. It has been shown to have similar effects to MDMA, such as increasing serotonin and dopamine release and inhibiting their reuptake. N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has also been found to have neuroprotective properties and may be useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN2O3.2ClH/c1-3-23-17-13-15(12-16(19)18(17)24-4-2)14-20-6-5-7-21-8-10-22-11-9-21;;/h12-13,20H,3-11,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJSLNFAGXSHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)

![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)
![5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5299356.png)

![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299384.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5299394.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-N-propylaniline](/img/structure/B5299396.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide](/img/structure/B5299402.png)